Barium niobium oxide

Description

Contextualization within Advanced Inorganic Materials Science

Barium niobium oxide belongs to a broader family of complex metal oxides that are central to advanced inorganic materials science. These materials are renowned for their diverse and often exceptional dielectric, ferroelectric, piezoelectric, and electro-optic properties. researchgate.netespublisher.com The versatility of the perovskite and tungsten-bronze crystal structures, commonly adopted by barium niobate compounds, allows for a wide range of elemental substitutions and structural modifications, enabling the fine-tuning of their functionalities. wikipedia.orgyoutube.com This adaptability has positioned this compound and its derivatives as critical components in the development of advanced electronic and optical devices. samaterials.com

The significance of these materials lies in their contribution to the miniaturization and enhancement of electronic components. For instance, materials with a high dielectric constant are essential for manufacturing high-capacity capacitors, a cornerstone of modern electronics. preciseceramic.com Furthermore, the lead-free nature of many barium niobate compositions, such as Strontium Barium Niobate (SBN), makes them environmentally friendly alternatives to lead-based piezoelectric materials. researchgate.net

Historical Development of this compound Research

Research into complex oxides for electronic applications gained significant momentum with the discovery of ferroelectricity in barium titanate (BaTiO₃) during the 1940s. ceramics.orgcnr.it This discovery spurred a wave of investigations into related perovskite-type oxides, laying the groundwork for the exploration of barium niobate systems. The development of solid-state reaction methods, a traditional technique for synthesizing ceramic powders, was crucial in the early studies of these materials. ias.ac.in This method involves mixing and heating precursor materials at high temperatures to achieve the desired compound. ias.ac.in

Over the years, synthesis techniques have evolved to achieve better control over particle size, morphology, and chemical homogeneity, which in turn influences the material's properties. ias.ac.in The citrate (B86180) gel method, for example, allows for the formation of nanocrystalline barium niobate at significantly lower temperatures than traditional solid-state methods. ias.ac.in More recently, mechanochemical methods like high-energy ball milling have been employed to synthesize barium niobate at room temperature, offering a more energy-efficient and environmentally friendly approach. acs.orgacs.orgzenodo.org

Classification of this compound Compounds and Their Relevance in Materials Science

This compound compounds can be classified based on their crystal structure and stoichiometry. This classification is crucial as the structure dictates the material's physical and chemical properties.

Perovskite Structure (ABO₃): While simple barium niobate does not typically form a stable perovskite structure, this structure is fundamental to many related and technologically important materials. The ideal perovskite structure is cubic, with A-site and B-site cations. wikipedia.orgyoutube.com Barium titanate (BaTiO₃) is a classic example of a perovskite ferroelectric. ceramics.orgcnr.it The principles learned from BaTiO₃ have been instrumental in understanding and engineering other complex oxides.

Tungsten-Bronze Structure: This is a key crystal structure for many ferroelectric barium niobate compounds. psu.edu Strontium Barium Niobate (SrₓBa₁₋ₓNb₂O₆ or SBN) and Lead Barium Niobate (Pb₁₋ₓBaₓNb₂O₆ or PBN) are prominent examples. psu.eduwikipedia.org The tungsten-bronze structure is characterized by a network of corner-sharing NbO₆ octahedra, forming pentagonal, square, and triangular channels. samaterials.com The ratio of strontium to barium in SBN can be varied to tune its ferroelectric and electro-optic properties. samaterials.com

Orthorhombic Structure: Barium niobate with the formula BaNb₂O₆ can exist in an orthorhombic crystal structure. acs.orgresearchgate.net This phase has been synthesized through various methods, including solid-state reaction and ball milling. ias.ac.inacs.org

The relevance of these different classifications lies in their distinct properties and applications. For instance, the tungsten-bronze structure of SBN gives rise to excellent electro-optic and photorefractive effects, making it suitable for applications in optical data storage and holography. espublisher.comsamaterials.com

Scope and Significance of Current Research Paradigms

Current research on this compound is focused on several key areas:

Novel Synthesis Routes: There is a strong emphasis on developing low-temperature, energy-efficient, and scalable synthesis methods. Techniques like high-energy ball milling are being explored to produce these materials at room temperature, reducing the economic and environmental costs associated with high-temperature processes. acs.orgacs.orgzenodo.org

Nanomaterials and Thin Films: The synthesis of this compound in the form of nanoparticles and thin films is a major area of investigation. Nanocrystalline materials can exhibit enhanced properties compared to their bulk counterparts. ias.ac.in Thin films are crucial for the integration of these materials into microelectronic devices.

Doping and Composite Materials: Researchers are actively exploring the effects of doping barium niobate with various elements to modify and enhance its properties. Additionally, the creation of composite materials aims to combine the desirable properties of barium niobate with other materials to create novel functionalities.

Applications in Advanced Technologies: The unique properties of this compound compounds continue to be exploited in a variety of applications. These include high-density optical data storage, electro-optic modulators, pyroelectric detectors, and lead-free piezoelectric sensors. researchgate.netsamaterials.com The p-type semiconductor characteristics observed in some forms of BaNb₂O₆ also suggest potential applications in heterojunction devices. acs.orgresearchgate.net

The ongoing research into this compound and its derivatives highlights their enduring importance in the field of advanced materials. The continuous development of new synthesis techniques and the exploration of novel compositions and structures promise to unlock even greater potential for these versatile inorganic compounds.

Structure

2D Structure

Properties

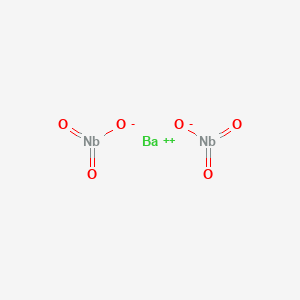

Molecular Formula |

BaNb2O6 |

|---|---|

Molecular Weight |

419.14 g/mol |

IUPAC Name |

barium(2+);oxido(dioxo)niobium |

InChI |

InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |

InChI Key |

FKKSQMDUUDBSGH-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |

Origin of Product |

United States |

Synthesis Methodologies for Barium Niobium Oxide Systems

Solid-State Reaction Techniques for Bulk Barium Niobium Oxide Synthesis

Solid-state reaction techniques involve the direct interaction of solid precursors at elevated temperatures to form the desired product. These methods are often straightforward for bulk synthesis but can require high temperatures and prolonged processing times.

Conventional High-Temperature Sintering

Conventional high-temperature sintering is a widely used method for synthesizing ceramic oxides. It typically begins with intimately mixing solid precursor powders, such as barium carbonate (BaCO₃) and niobium pentoxide (Nb₂O₅) acs.org, followed by calcination and sintering at elevated temperatures. This process relies on solid-state diffusion to achieve chemical reactions and densification.

The precursors are usually milled to ensure homogeneity and increase surface area, promoting solid-state diffusion. The mixture is then heated to high temperatures, often in the range of 900°C to 1200°C, for several hours or even days to facilitate the formation of the target crystalline phase ias.ac.inwikipedia.orggoogle.com. Subsequent sintering of compacted powders at similar or higher temperatures is performed to achieve dense ceramic bodies. However, conventional sintering can lead to issues such as abnormal grain growth, which can negatively impact the material's properties, and often requires high energy input due to the prolonged high-temperature exposure ias.ac.ingoogle.com.

Table 1: Conventional High-Temperature Sintering Parameters for this compound Related Materials

| Precursors (Typical) | Temperature Range (°C) | Time (hours) | Key Outcome/Notes | Citation(s) |

| BaCO₃, Nb₂O₅ | 900 - 1150 | 2 - 24 | Formation of desired phase; potential for abnormal grain growth; requires high energy input. | ias.ac.inwikipedia.orggoogle.com |

| BaO, Nb₂O₅ | 1000 - 1200 | Varies | Solid-state diffusion driven reaction; can require multiple calcination steps for phase purity. | wikipedia.org |

Spark Plasma Sintering Approaches

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST) or Pulsed Electric Current Sintering (PECS), is an advanced consolidation technique that utilizes a combination of uniaxial pressure and pulsed direct current to rapidly heat and sinter powders nih.gov. This method offers significant advantages over conventional sintering, including lower sintering temperatures, shorter processing times, and the ability to achieve high densities with fine microstructures nih.govdigitaloceanspaces.comelsevier.esceramic-science.com.

In SPS, powders are placed in a die and subjected to pressure (typically 30-150 MPa) while a pulsed electric current passes through the powder bed and the die. The current causes rapid volumetric heating through Joule heating and spark discharge effects at particle interfaces, promoting densification with minimal grain growth nih.govdigitaloceanspaces.com. For this compound systems or related perovskites, SPS parameters such as sintering temperature (e.g., 900-1200°C), pressure, heating rate, and holding time are critical and can be optimized to tailor the material's properties digitaloceanspaces.comelsevier.esceramic-science.com. For instance, SPS can achieve near-theoretical densities in minutes, a process that might take hours with conventional methods nih.gov.

Table 2: Spark Plasma Sintering (SPS) Parameters for Related Oxide Systems

| Material System (Example) | Precursor Powders | Sintering Temperature (°C) | Pressure (MPa) | Time (min) | Applied Current/Pulse | Outcome | Citation(s) |

| Nb-doped BiTiO₃ | Nb-doped BiTiO₃ | ~1000 | 5,000 (5 kN) | Varies | 500 A, 12/2 (on/off) | High relative density (~100%) | elsevier.esuacj.mx |

| KNN Ceramics | KNN powders | 900 | 30 | 3 | Not specified | High density (98.9% relative density), submicron grains | ceramic-science.com |

| Ba Hexaferrite | Ba Hexaferrite | 1150 | Not specified | 10 | Not specified | Microwave sintering (related to rapid heating) | scirp.org |

Mechanochemical Activation for Enhanced Reactivity

Mechanochemical activation (MCA) or high-energy ball milling (HEBM) is a solid-state processing technique that utilizes mechanical energy to induce chemical reactions and modify material properties. This method can significantly enhance the reactivity of precursor powders, leading to synthesis at lower temperatures and shorter times compared to conventional solid-state reactions acs.orgcprijournal.innih.gov.

In MCA, precursor powders are milled together in a high-energy mill, such as a planetary ball mill, for extended periods. The intense mechanical impacts and shear forces create fresh surfaces, introduce defects, and promote atomic-level mixing, thereby lowering the activation energy for the solid-state reaction cprijournal.innih.gov. For this compound synthesis, HEBM has been employed using precursors like BaCO₃ and Nb₂O₅, achieving synthesis at room temperature or with subsequent low-temperature heat treatments acs.org. For example, BaBi₂Nb₂O₉ was synthesized via mechano-chemical processing within 10 hours, followed by a low-temperature calcination (250°C for 10 minutes), a process that conventionally requires much higher temperatures and longer durations cprijournal.in. This approach is particularly beneficial for producing ultrafine or nanomaterials with improved properties due to their fine grain size and high surface area cprijournal.innih.gov.

Table 3: Mechanochemical Activation (HEBM/MCP) Parameters for this compound Related Systems

| Precursors | Milling Time | Milling Conditions | Post-Milling Treatment | Outcome | Citation(s) |

| BaCO₃, Nb₂O₅ | 3 - 4 hours | High-Energy Ball Milling (HEBM) | Not specified | Synthesis of BaNb₂O₆ at room temperature; orthorhombic phase, high crystallinity. | acs.org |

| BaCO₃, Nb₂O₅ | 10 hours | Mechano-chemical processing (MCP) | Calcination at 250°C | Synthesis of BaBi₂Nb₂O₉; significantly lower temperature and time than conventional solid-state sintering. | cprijournal.in |

| K₂CO₃, Nb₂O₅ | 25 - 100 hours | High energy mill (shaker type) | Sintering | Synthesis of KNN ceramics; improved properties and microstructure compared to conventional solid-state methods. | researchgate.net |

| Mixed oxides | 30 - 40 min | Highly energetic planetary ball mill | Sintering | Rapid, direct synthesis of single-phase perovskite oxides (e.g., (K,Na)NbO₃) with low contamination. | nih.gov |

Solution-Based Routes for this compound Synthesis

Solution-based synthesis methods utilize liquid precursors and chemical reactions in solution to form the desired oxide materials. These techniques often offer better control over stoichiometry, particle size, morphology, and phase purity, frequently allowing for lower processing temperatures compared to solid-state methods.

Sol-Gel Processing and Variations

The sol-gel process is a versatile wet-chemical technique for producing inorganic materials, including oxides, from molecular precursors in solution mdpi.com. This method involves the transition from a liquid solution (sol) to a solid, continuous network (gel) through hydrolysis and polycondensation reactions. For this compound synthesis, suitable precursors such as metal salts (e.g., nitrates, chlorides) or alkoxides are dissolved in a solvent, often with the aid of chelating agents or complexing agents like EDTA, TEA, or tartaric acid ias.ac.inmdpi.com.

The process typically involves mixing precursor solutions, followed by controlled hydrolysis and condensation reactions, which can be influenced by pH, temperature, and solvent choice ias.ac.inmdpi.com. The resulting gel is then dried to remove the solvent, forming a xerogel or aerogel, which is subsequently calcined at elevated temperatures (e.g., 700-900°C) to crystallize the desired oxide phase ias.ac.inmdpi.com. The sol-gel method allows for atomic-level mixing of precursors, leading to highly homogeneous products, fine particle sizes (often in the nanometer range), controlled porosity, and high purity ias.ac.inmdpi.comresearchgate.net. However, niobium precursors can be sensitive to moisture and prone to hydrolysis, requiring careful handling ias.ac.in.

Table 4: Sol-Gel Processing Parameters for this compound Related Systems

| Precursors | Solvent(s) | pH Control | Drying Temperature (°C) | Calcination Temperature (°C) | Resulting Particle Size (nm) | Key Outcome/Notes | Citation(s) |

| Ba(NO₃)₂, Nb₂O₅·nH₂O (complex), Sr(NO₃)₂, EDTA, TEA | Aqueous | Maintained | ~200 | 750 | Crystallite: ~15, Particle: ~20 | Pure SBN powders; circumvents high calcination temps of solid-state methods. | ias.ac.in |

| Ba(NO₃)₂, Fe(NO₃)₃·9H₂O, Zn(NO₃)₂·6H₂O, NbCl₅, D-Fructose | Water, Ethanol | Not specified | 130 | 1150 (sintering) | Not specified | Synthesis of Zn-Nb doped barium hexaferrite; followed by microwave sintering. | scirp.org |

| Niobium (V) ethoxide, Ethanol, Ammonia | Ethanol | Ammonia | Not specified | 70 - 320 | Nanoscale | High purity, fine particle size, controlled porosity, large surface area for Nb₂O₅. | mdpi.com |

| H₃[Nb(O₂)₄] (precursor for Nb), BaTiO₃ precursors | Not specified | Not specified | Not specified | 900 - 1200 | Nanoscale | Nb-doped BaTiO₃; reduced sintering temperature compared to traditional solid-state methods. | researchgate.net |

| (K₀.₅Na₀.₅)NbO₃ precursors | Not specified | Not specified | Not specified | Not specified | ~30 | KNN powders for subsequent SPS; enables fine grain size. | ceramic-science.com |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods involve chemical reactions carried out in sealed autoclaves under elevated temperature and pressure, using water (hydrothermal) or other organic solvents (solvothermal) as the reaction medium mdpi.comnih.gov. These techniques are highly effective for controlling the crystallinity, morphology, and particle size of oxide materials, often yielding nanostructures mdpi.commdpi.com.

In these processes, precursor materials (e.g., metal oxides, salts) are dissolved or suspended in a solvent, sometimes with the addition of mineralizers or surfactants, and heated in a closed vessel. The elevated temperature and pressure increase the solubility of reactants and accelerate reaction kinetics, promoting nucleation and crystal growth. Reaction temperatures typically range from below 100°C up to 300°C, with pressures determined by the vapor pressure of the solvent at the reaction temperature mdpi.comnih.gov.

For niobium-based oxides, hydrothermal synthesis can utilize Nb₂O₅ or niobium salts in aqueous solutions, often with mineralizers like NH₄F or NaOH mdpi.comacs.org. For instance, hydrothermal treatment of Nb₂O₅ in NaOH solution at temperatures as low as 120°C can yield various niobate structures, including fibers or cubes, depending on reaction time and temperature acs.org. Solvothermal methods, using organic solvents like toluene, can also be employed, for example, to synthesize BaTiO₃ nanoparticles at 220°C for 6 hours tandfonline.com. These methods allow for the formation of specific morphologies like nanorods or fibers and can achieve high crystallinity with optimized parameters such as reaction time and mineralizer concentration mdpi.com.

Table 5: Hydrothermal and Solvothermal Synthesis Parameters for this compound Related Systems

| Precursors | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (h) | Mineralizer/Additive | Morphology/Phase Outcome | Citation(s) |

| Nb₂O₅ | NaOH solution | 120 - 180 | Not specified | 1 - 20 | NaOH | Monoclinic Na₂Nb₂O₆·²/₃H₂O fibers (metastable); NaNbO₃ cubes (final product). | acs.org |

| Nb₂O₅ | NH₄F solution | 130 - 140 | Not specified | 20 - 40 | NH₄F (0.02-0.05 M) | Nb₂O₅ nanorods; increased crystallinity with higher time/concentration. | mdpi.com |

| Nb₂O₅ (precursor) | Water, Ethanol, NH₃ | 260 | Not specified | 20 - 50 | Ethanol, Ammonia | Tetragonal Barium Titanate (BaTiO₃) with uniform particle size. | mdpi.com |

| Niobium (V) pentabutoxide (NPB) | Toluene | 573 (300) | Not specified | Varies | Water (trace) | Amorphous Nb₂O₅ with large surface area (>200 m²/g); TT-phase Nb₂O₅ with increased water. | rsc.org |

| BaTiO₃ NPs, K₄Nb₆O₁₇, TBAOH, Oleylamine, Oleic Acid | Toluene | 220 | Not specified | 6 | Surfactants | BaTiO₃@HNB nanopeapods; cube-shaped BaTiO₃ NPs captured within HNB nanoscrolls. | tandfonline.com |

| Nb₂O₅ | Water | Up to 300 | Not specified | Varies | Not specified | Nb₂O₅ nanoparticles; low-temperature, low-energy synthesis; fine, homogenous oxide powders. | mdpi.com |

Co-precipitation Techniques

Co-precipitation is a wet chemical synthesis method that involves the simultaneous precipitation of multiple metal ions from a solution, leading to a highly homogeneous precursor. This homogeneity is crucial for achieving desired material properties at lower processing temperatures compared to traditional solid-state reactions.

For barium niobium oxides, co-precipitation typically involves precipitating barium and niobium ions from an aqueous solution under controlled pH conditions. For instance, a common approach utilizes ammonium (B1175870) oxalate (B1200264) and ammonium hydroxide (B78521) to co-precipitate barium and niobium ions as barium oxalate and niobium hydroxide, respectively, in a basic medium ncl.res.inakjournals.com. The resulting precursor precipitate is then subjected to thermal decomposition (calcination) at elevated temperatures to form the crystalline this compound phase.

Research Findings:

The co-precipitation method has been employed to synthesize barium metaniobate (BaNb₂O₆) by calcining a precursor mixture at 750°C, a significantly lower temperature than the 1000°C typically required for solid-state synthesis ncl.res.inakjournals.com. This process yielded ceramic powders with an average particle size of approximately 100 nm ncl.res.in. The room temperature dielectric constant at 1 kHz for these materials was reported to be around 1100 ncl.res.in.

Similarly, for strontium barium niobate (Sr₀.₅Ba₀.₅Nb₂O₆, SBN), co-precipitation followed by calcination at 750°C resulted in ultrafine powders with an average particle size of about 80 nm ias.ac.in. These SBN ceramics exhibited a room temperature dielectric constant of 1100 at 1 kHz and displayed ferroelectric hysteresis loops ias.ac.inscispace.com.

The primary advantages of co-precipitation include enhanced homogeneity and a high surface area of the resulting powders, which facilitates lower sintering temperatures and improved reactivity scispace.com. This technique can also simplify the synthesis process by avoiding complex steps such as alkoxide refluxing scispace.com.

Pechini Method and Polymeric Precursor Routes

The Pechini method, also known as the polymeric precursor route, is a versatile wet chemical technique for synthesizing complex oxide materials with high compositional homogeneity and controlled particle size. This method involves the chelation of metal ions with organic acids, typically citric acid, followed by esterification with polyhydroxy alcohols, such as ethylene (B1197577) glycol. This process forms a three-dimensional polymeric resin network that encapsulates the metal ions, ensuring atomic-level mixing acs.orgresearchgate.net. Subsequent thermal decomposition and calcination of this resin yield the desired oxide material.

Research Findings:

The Pechini method has been successfully applied to synthesize niobium-based nanoparticles, including Nb₂O₅, LiNbO₃, and K₀.₅Na₀.₅NbO₃ researchgate.net. Compared to the sol-gel method, the Pechini method has been shown to produce niobium pentoxide (Nb₂O₅) samples with smaller particle sizes, approximately 71 nm, whereas the sol-gel method yielded particles around 733 nm under similar calcination conditions (650°C or 750°C) mdpi.com.

The choice of synthesis method and temperature influences the resulting crystalline phase. For Nb₂O5, the Pechini method at 650°C led to hexagonal symmetry, while the sol-gel method under the same conditions produced orthorhombic symmetry mdpi.com.

This method offers advantages such as the preparation of homogeneous phases, multicomponent oxides with desired structures, and often requires lower synthesis temperatures and shorter heating times researchgate.net. The process typically involves preparing stable aqueous solutions of metal salts, followed by polyesterification to form a solid polymeric resin, and finally, the decomposition and crystallization of the oxide phase researchgate.net.

Vapor-Phase Deposition Techniques for this compound Thin Films

Vapor-phase deposition techniques are essential for fabricating thin films of barium niobium oxides, enabling precise control over film thickness, stoichiometry, and microstructure, which are critical for device performance.

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that utilizes a high-energy pulsed laser to ablate a target material. The ablated material forms a plasma plume that expands and deposits onto a substrate, allowing for the synthesis of complex stoichiometries with minimal deviation from the target composition european-mrs.comscientific.net.

Research Findings:

PLD is recognized as a versatile technique for depositing thin films of complex materials, including multifunctional oxides such as strontium barium niobate (SBN) european-mrs.com. Its ability to achieve near-stoichiometric synthesis of complex transition metal oxides is particularly valuable, as their properties are highly sensitive to minor stoichiometry deviations european-mrs.com.

PLD has been successfully applied to various ceramic oxides, including ferroelectrics, and is considered a preeminent technique for depositing ceramic oxide thin films european-mrs.com. The oxygen pressure applied during the PLD process is a critical parameter that significantly influences the properties of the resulting thin films european-mrs.com. PLD has also been identified as a method for depositing Nb₂O₅ thin films scientific.netmdpi.com.

Sputtering is a physical vapor deposition (PVD) method where ions from a plasma bombard a target material, ejecting atoms or molecules that then deposit onto a substrate. Radiofrequency (RF), direct current (DC), and magnetron sputtering are common variants used for thin film deposition.

Research Findings:

DC magnetron sputtering has been employed to grow niobium oxide (NbOx) films on both rigid and flexible substrates for electrochromic applications mdpi.com. The control of the oxygen-to-argon flow rate ratio during sputtering is crucial for tailoring the film's stoichiometry and properties, with structural transitions from crystalline to amorphous observed at specific ratios mdpi.com.

Physical synthesis methods, including magnetron sputtering, are utilized to grow films using metallic niobium targets under controlled temperature and gas flux conditions researchgate.net. Niobium oxide films deposited via sputtering have demonstrated superior barrier properties compared to pure niobium films, making multi-layered Niobium-Niobium oxide films attractive for combining thermal conductivity and barrier characteristics arxiv.org. Nb₂O₅ films are also produced using magnetron sputtering mdpi.comresearchgate.net.

Chemical Vapor Deposition (CVD) involves the formation of thin films through chemical reactions of volatile precursors in the vapor phase, which occur on or near a heated substrate surface mdpi.comwiley-vch.deamericanelements.com. Atomic Layer Deposition (ALD) is a specialized form of CVD that utilizes sequential, self-limiting surface reactions to deposit films with atomic-level precision in thickness and composition researchgate.netwiley-vch.degoogle.com.

Research Findings:

Both CVD and ALD are established methods for depositing oxide films containing barium and strontium, including niobates like (Sr,Ba)Nb₂O₆ google.com. ALD, in particular, is noted for its ability to produce conformal films with uniform thickness and precise control over composition researchgate.netgoogle.com.

Niobium-containing films can be deposited using CVD or ALD processes google.com. Nb₂O₅ films are commonly produced via these techniques mdpi.comresearchgate.net.

ALD offers precise control over material composition, structure, and layer thickness, andNb₂O₅ films deposited via ALD have exhibited smooth, uniform surfaces and promising dielectric characteristics, including permittivity values up to 60 researchgate.net. Various niobium precursors, such as halides, alkoxides, and alkylamides, have been utilized in ALD processes for niobium oxide thin films researchgate.net.

Advanced Synthesis Strategies for Nanostructured this compound

Strategies for synthesizing nanostructured barium niobium oxides focus on creating materials with nanoscale features, such as nanoparticles, nanorods, or porous structures, to leverage enhanced surface area and unique quantum effects.

Research Findings:

Hydrothermal synthesis is an effective liquid-phase method for producing crystallographically and morphologically controlled ceramic oxide nanoparticles mdpi.comresearchgate.net. For instance, spiky niobium oxide nanoparticles were synthesized via hydrothermal treatment of niobium oxalate solution, yielding particles with tunable sizes from 80 to 300 nm and exhibiting a band gap of approximately 3.4 eV cambridge.org. These nanostructures are applicable as solid acid catalysts and photocatalysts cambridge.org.

Nb₂O₅ nanomaterials can be synthesized using various methods, including sol-gel, polymeric precursor, co-precipitation, and hydrothermal techniques, with the polymorphism of Nb₂O₅ being controllable by the chosen method and parameters researchgate.net.

Advanced methods like using mesoporous carbon as a hard template have enabled the synthesis of hollow niobium oxide nanospheres, demonstrating potential for catalytic applications mdpi.com.

Template-Assisted Growth

Template-assisted growth methods utilize a sacrificial or structural template to guide the formation of nanostructures with specific morphologies. This approach is valuable for creating ordered arrays or porous structures, which can enhance surface area and catalytic or electronic properties. While direct synthesis of this compound via template-assisted methods is less detailed in the provided literature, the principles are well-established for related niobium oxide materials.

For instance, sol-gel electrophoresis combined with porous membrane templates, such as polycarbonate membranes, has been successfully employed to grow oxide nanorods washington.eduresearchgate.net. In these processes, a sol containing niobium precursors is infiltrated into the pores of the template. Subsequent heat treatment not only removes the template but also crystallizes the niobium oxide material into nanorods. For niobium oxide (Nb₂O₅) synthesized via sol-gel electrophoresis and heat-treated at 700 °C for 15 minutes, nanorods with diameters ranging from 125 to 200 nm have been reported washington.eduresearchgate.net.

Another templating approach involves soft templating, such as the inverse micelle method, used to synthesize mesoporous niobium oxide. This technique can yield crystalline niobium oxide with high surface areas. For example, mesoporous crystalline niobium oxide synthesized via a sol-gel based inverse micelle method exhibited a surface area of 127 m²/g and an average pore diameter of 5.6 nm osti.gov. These methods, while demonstrated for niobium oxide, highlight the potential for controlling the architecture of niobate materials, which can be extended to this compound systems.

Table 1: Template-Assisted Growth Examples (Niobium Oxide Systems)

| Method | Template Type | Calcination Temp (°C) | Resulting Morphology | Diameter (nm) | Surface Area (m²/g) |

| Sol-Gel Electrophoresis | Polycarbonate Membrane | 700 | Nanorods | 125-200 | N/A |

| Sol-Gel (Inverse Micelle) | Micelles | N/A | Mesoporous Crystalline | N/A | 127 |

Electrospinning for Nanofiber Fabrication

Electrospinning is a versatile and widely used technique for fabricating continuous nanofibers from polymer solutions or melts. When applied to ceramic precursors, it allows for the production of ceramic oxide nanofibers after a calcination step to remove the polymer matrix and crystallize the oxide. This method is particularly effective for creating high-surface-area materials.

Research has extensively utilized electrospinning to produce niobium oxide (Nb₂O₅) nanofibers. Typically, a precursor solution containing a niobium source, such as niobium ethoxide (Nb(OC₂H₅)₅), and a polymer stabilizer, like polyvinylpyrrolidone (B124986) (PVP) or polyvinyl acetate (B1210297) (PVAC), is electrospun hfut.edu.cnipme.ruaip.org. The resulting composite fibers are then subjected to high-temperature calcination in an oxidative atmosphere to yield pure niobium oxide nanofibers.

The morphology and crystallinity of the electrospun nanofibers are significantly influenced by the calcination temperature and atmosphere. For instance, calcination of Nb(OC₂H₅)₅/PVP composite fibers at 500 °C or 700 °C can yield Nb₂O₅ nanofibers with hexagonal or orthorhombic phases hfut.edu.cnresearchgate.net. The as-spun fibers typically have diameters around 500 nm, which reduce to 340–430 nm after calcination due to the removal of organic components hfut.edu.cn. Further studies have reported Nb₂O₅ nanofibers with diameters ranging from 125 to 300 nm, with an average diameter of approximately 190 nm, and a Brunauer-Emmett-Teller (BET) specific surface area of 38.54 cm²/g bibliotekanauki.pl. Calcination at 600 °C for 2 hours has also been shown to produce Nb₂O₅ nanofibers with homogeneous surfaces and an average diameter of 84 nm embrapa.br. Acetic acid is often used as a beneficial additive to enhance precursor stability during the electrospinning process hfut.edu.cnaip.org. While these examples focus on Nb₂O₅, the electrospinning technique is applicable to synthesizing this compound nanofibers by employing appropriate barium and niobium precursors.

Table 2: Electrospinning of Niobium Oxide Nanofibers

| Precursor System | Polymer | Calcination Temp (°C) | Resulting Phase | Fiber Diameter (nm) | BET Surface Area (cm²/g) |

| Nb(OC₂H₅)₅ | PVP | 500 | Hexagonal/Orthorhombic | 340-430 | N/A |

| Nb(OC₂H₅)₅ | PVP | 700 | Hexagonal/Orthorhombic | 340-430 | N/A |

| Nb₂O₅ (various) | N/A | N/A | N/A | 125-300 (avg. 190) | 38.54 |

| Nb₂O₅ | N/A | 600 | N/A | avg. 84 | N/A |

| Nb₂O₅ / PVAC | PVAC | Variable | Depends on Temp | N/A | N/A |

Aerosol-Based Synthesis of Nanoparticles

Aerosol-based synthesis encompasses a range of techniques that produce nanoparticles directly from gaseous or liquid precursors. These methods, such as flame spray pyrolysis, atomization, and vapor deposition, offer advantages like continuous production, good control over particle size and morphology, and the potential for high purity nih.govneptjournal.com.

Flame spray pyrolysis, for instance, involves atomizing a liquid precursor solution containing metal salts and then passing the aerosol through a flame. The high temperatures in the flame lead to evaporation, oxidation, and nucleation of the precursor components, resulting in the formation of solid nanoparticles through coagulation and sintering nih.govacs.org. Solution combustion synthesis (SCS) is another related technique where precursors are mixed in an aqueous solution and ignited, leading to rapid formation of nanomaterials acs.org.

While specific examples of aerosol-based synthesis for this compound are not extensively detailed in the provided search results, these techniques are generally applicable to a wide array of metal oxides. The ability to control precursor composition, temperature, and residence time in aerosol reactors allows for the tailoring of nanoparticle characteristics, making it a promising avenue for synthesizing this compound nanoparticles with desired properties.

Structural Characterization and Crystallographic Analysis of Barium Niobium Oxide

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary and indispensable tool for the structural analysis of crystalline materials like barium niobium oxide. By bombarding a sample with X-rays and analyzing the diffraction pattern, it is possible to identify the crystalline phases present and determine the lattice parameters of the unit cell with high precision.

Powder X-ray diffraction (PXRD) is the most common method for characterizing bulk polycrystalline samples of this compound. In this technique, a powdered sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

For instance, the synthesis of BaNb₂O₆ has been confirmed to yield an orthorhombic crystal structure through PXRD analysis. wikipedia.org Rietveld refinement of the PXRD data is a powerful method used to refine the crystal structure model and obtain accurate lattice parameters. The analysis of PXRD patterns is crucial for confirming the formation of the desired barium niobate phase and ensuring phase purity. wikipedia.orgwiley.com Different phases of this compound, such as Ba₅Nb₄O₁₅ and Ba₄Nb₂O₉, can be identified and their structural parameters determined using this technique. researchgate.netresearchgate.net

The following table summarizes the crystallographic data for selected this compound compounds determined from powder XRD data.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| BaNb₂O₆ | Orthorhombic | C222₁ | 12.201 | - | - |

| Ba₅Nb₄O₁₅ | Hexagonal | P-3m1 | 5.764 | 5.764 | 11.83 |

| Ba₄Nb₂O₉ | Orthorhombic | - | - | - | - |

| Ba₂Nb₁₅O₃₂ | Rhombohedral | R3 | 7.777 | 7.777 | 35.518 |

| Ba₃Nb₅O₁₅ | Tetragonal | P4/mbm | 12.598 | 12.598 | 3.9774 |

| BaNb₈O₁₄ | Orthorhombic | Pcab | 9.4222 | 10.3649 | 23.716 |

Note: The table is interactive and can be sorted by clicking on the column headers.

For the characterization of this compound thin films, Grazing Incidence X-ray Diffraction (GIXRD) is a more suitable technique than conventional PXRD. nih.govspringernature.com In GIXRD, the incident X-ray beam is directed at a very small angle to the surface of the thin film. springernature.com This geometry increases the path length of the X-rays within the film, thereby enhancing the diffraction signal from the film while minimizing the signal from the underlying substrate. nih.gov

GIXRD is particularly useful for determining the phase, texture (preferred orientation of crystallites), and lattice parameters of thin films. monash.edu The technique can reveal whether the film is amorphous or crystalline and can be used to monitor changes in crystallinity with annealing temperature. researchgate.net For example, in studies of niobium oxide thin films, GIXRD has been used to observe the transition from an amorphous to a crystalline state upon annealing. researchgate.net While specific GIXRD studies on this compound thin films are not extensively reported, the principles and applications are directly transferable from studies on other perovskite and niobate thin films. researchgate.netmonash.edu

For more detailed and precise structural analysis, high-resolution synchrotron X-ray diffraction is employed. Synchrotron sources provide highly intense and collimated X-ray beams, which allow for the collection of diffraction data with exceptional resolution. osti.gov This high resolution is critical for detecting subtle structural distortions, phase transitions, and superlattice reflections that may not be observable with conventional laboratory XRD sources.

Synchrotron XRD is particularly powerful for the complete and accurate determination of crystal structures, including complex structures that may be present in some this compound phases. osti.gov The high intensity of the synchrotron beam also enables in-situ studies, where diffraction patterns are collected as a function of temperature, pressure, or other external stimuli, providing valuable insights into phase transitions and structural evolution.

Neutron Diffraction for Cation/Anion Sublattice Investigations

Neutron diffraction is a powerful complementary technique to XRD for the structural analysis of materials like this compound. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages for certain crystallographic investigations.

One of the key strengths of neutron diffraction is its ability to distinguish between elements with similar atomic numbers (and thus similar X-ray scattering factors), such as niobium and other transition metals. Furthermore, neutrons are highly sensitive to light elements like oxygen, making neutron diffraction an excellent tool for accurately determining the positions of oxygen atoms in the crystal lattice.

In the context of barium niobium oxides, neutron diffraction is particularly valuable for investigating cation and anion sublattice ordering. For example, in perovskite-type structures, it is often necessary to determine the distribution of different cations over specific crystallographic sites. Neutron powder diffraction data can be used to refine the occupancies of these sites, providing a quantitative measure of cation ordering. researchgate.netresearchgate.net This information is crucial for understanding the relationship between the crystal structure and the physical properties of the material. While specific neutron diffraction studies on many this compound compounds are limited, the technique has been successfully applied to related barium-containing oxides to determine their crystal and magnetic structures. researchgate.netaps.org

Electron Diffraction and Microscopy Techniques

Electron diffraction and microscopy techniques provide localized structural and morphological information at the micro- and nanoscale, complementing the bulk-averaged information obtained from XRD and neutron diffraction.

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the microstructure of this compound materials. wikipedia.org In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This allows for the investigation of features such as grain size and morphology, grain boundaries, and the presence of secondary phases. cas.cn

High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice, providing detailed information about the crystal structure and the nature of interfaces and defects at the atomic level. wikipedia.org HRTEM can be used to identify and characterize various types of crystalline defects, including dislocations, stacking faults, and twin boundaries. cas.cn The presence and nature of these defects can have a significant impact on the material's properties.

Selected Area Electron Diffraction (SAED) is a technique performed within the TEM that provides crystallographic information from very small regions of the sample. wikipedia.org By inserting an aperture to select a specific area of the image, a diffraction pattern can be obtained from that region alone. myscope.training SAED patterns can be used to determine the crystal structure and orientation of individual crystallites, identify phases in a multiphase material, and analyze crystallographic relationships between different grains or between a precipitate and the surrounding matrix. wikipedia.orgtaylorandfrancis.com

Selected Area Electron Diffraction (SAED) for Local Crystallography

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystallographic structure of materials. wikipedia.org By directing a parallel electron beam onto a specific, isolated area of the sample, a diffraction pattern is generated, which provides detailed information about the crystal lattice. wikipedia.org This microanalytical technique is crucial for identifying crystal structures, determining lattice parameters and orientation, and examining crystalline defects in specific microscopic regions. wikipedia.org

In the analysis of complex oxides like this compound, SAED allows researchers to probe the local crystallography of individual grains or domains. The resulting diffraction patterns, whether spot or ring patterns, reveal the degree of crystallinity. Sharp, ordered spots are indicative of a single-crystal structure, whereas polycrystalline or amorphous materials produce ring patterns or diffuse halos, respectively. For instance, in studies of related complex perovskite oxides, SAED patterns have been used to confirm the crystalline nature and determine the orientation of the grains. Analysis of materials such as Ba(Zn₁/₃Nb₂/₃)O₃, a related niobate perovskite, utilizes SAED to investigate ordering and structural modifications that occur during annealing processes.

The technique is instrumental in distinguishing between different phases that may coexist in a sample and in identifying superstructures or subtle crystallographic distortions that are not easily detectable by bulk diffraction methods like X-ray diffraction.

High-Resolution TEM (HRTEM) for Atomic Scale Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging technique that allows for the direct visualization of the atomic structure of crystalline materials. taylorfrancis.com By imaging the interference between the transmitted and diffracted electron beams, HRTEM can produce images where the positions of atomic columns are resolved, providing direct insight into the crystal lattice. taylorfrancis.comdtu.dk This capability is indispensable for studying the atomic arrangements, crystal defects, and interfaces in materials like this compound.

HRTEM analysis can reveal:

Crystal Structure: Direct imaging of the lattice fringes confirms the crystallographic orientation and perfection of the material. In studies of niobium oxides, HRTEM has been used to examine the crystalline structure of various phases, such as Nb₂O₅ and NbN, revealing nanocrystalline domains and their boundaries. scispace.comresearchgate.net

Defects and Dislocations: HRTEM can identify stacking faults, grain boundaries, dislocations, and point defects within the crystal structure. These defects can significantly influence the material's properties.

Interfaces: For composite materials or thin films, HRTEM provides atomic-level detail of the interfaces between different materials, such as the interface between a niobium oxide film and its substrate. taylorfrancis.com

Surface Structure: The technique can be used to study the atomic structure of surfaces and the presence of any surface reconstructions or amorphous layers. researchgate.net

For complex oxides, including bronze-type niobium tungsten oxides, HRTEM is a key tool for directly determining the structure by resolving the positions of cation columns in projections along a short crystallographic axis. Similarly, for this compound, HRTEM would be essential for understanding the arrangement of Ba, Nb, and O atoms, identifying local structural variations, and characterizing any crystalline imperfections at the atomic level. taylorfrancis.com

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. nih.gov It operates by scanning a focused beam of electrons over a sample's surface and detecting the secondary or backscattered electrons emitted, which are then used to form an image. This method provides crucial information about the size, shape, and arrangement of particles, as well as the texture of the material's surface. nih.gov

In the study of this compound and related materials, SEM is used to:

Analyze Particle and Grain Morphology: SEM images reveal the shape (e.g., granular, rod-like, plate-like) and size distribution of the synthesized particles. researchgate.netresearchgate.net

Observe Microstructural Arrangement: SEM helps in understanding how individual grains or particles are agglomerated and arranged within the bulk material.

For example, studies on various niobium oxide films have used SEM to characterize their surface morphology, revealing features like non-uniform granular surfaces in Nb₂O₅ films and interconnected maze-like domains in NbO films. nih.gov Similarly, SEM analysis of niobium surfaces with oxide deposits has shown the formation of diverse morphologies, including sheet-like and rod-like structures. researchgate.net This information is critical for understanding how synthesis conditions affect the final microstructure of this compound, which in turn influences its physical and chemical properties.

| Material | Observed Morphology | Synthesis/Treatment Conditions | Reference |

|---|---|---|---|

| Nb₂O₅ film | Non-uniform granular surface with irregular shapes | Thermal treatment at 600°C in O₂ flow | nih.gov |

| NbO film | Regular, interconnected maze-like domains with irregular holes | Thermal treatment at 600°C in vacuum | nih.gov |

| NbO₂ film | Similar to NbO, with maze-like domains | Oxidation at 750°C in UHV-compatible conditions | nih.gov |

| Niobium Oxide Deposits | Rod-like nanostructures | Immersion in NaOH or H₂SO₄ solutions | researchgate.net |

Vibrational Spectroscopy for Local Structure and Bonding Analysis

Raman Spectroscopy Investigations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules and crystal lattices. lehigh.edu This makes it an exceptionally sensitive tool for probing the local structure, bonding, phase composition, and crystal defects in materials like this compound. The frequencies of the Raman bands are directly related to the bond strengths and masses of the vibrating atoms, offering a fingerprint of the material's structure. lehigh.edulehigh.edu

Studies on various niobium oxide compounds have established a strong correlation between their Raman spectra and their crystal structures. lehigh.eduosti.govresearchgate.net Key findings include:

Coordination Environment: The coordination of the niobium atom (e.g., tetrahedral NbO₄ vs. octahedral NbO₆) significantly influences the Raman spectrum. lehigh.eduresearchgate.net

Structural Distortions: The degree of distortion in the NbO₆ octahedra is reflected in the position of the Raman bands. Slightly distorted octahedra, as found in compounds like KNbO₃, typically show major frequencies in the 500-700 cm⁻¹ range. researchgate.net Highly distorted octahedra, resulting from corner- or edge-sharing, shift the major Raman frequencies to higher wavenumbers, often in the 850-1000 cm⁻¹ region. lehigh.eduresearchgate.net

Bond Length Correlation: An empirical correlation exists between the Raman stretching frequencies of niobium-oxygen (Nb-O) bonds and their corresponding bond lengths, allowing for the estimation of bond distances from spectral data. lehigh.edu

In the context of this compound, Raman spectroscopy can be used to identify the specific niobate structure, assess the degree of octahedral distortion, and detect the presence of different crystalline phases or impurities. For instance, in niobium-doped barium titanate, Raman bands corresponding to the Nb₂O₅ dopant have been identified around 111, 214, and 814 cm⁻¹. rgmcet.edu.in

| Structure Type | Compound Example(s) | Major Raman Frequency Region (cm⁻¹) | Reference |

|---|---|---|---|

| Slightly Distorted Octahedral NbO₆ | KNbO₃, NaNbO₃ | 500 - 700 | researchgate.net |

| Highly Distorted Octahedral NbO₆ | K₈Nb₆O₁₉, AlNbO₄ | 850 - 1000 | lehigh.eduresearchgate.net |

| Tetrahedral NbO₄ | YbNbO₄ | ~813 | researchgate.net |

| Nb₂O₅ Dopant | In BTYNb10 Ferroelectric | 111, 214, 814 | rgmcet.edu.in |

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups and investigate chemical bonding within a material. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum serves as a unique molecular fingerprint.

For inorganic metal oxides like this compound, FTIR spectroscopy is particularly useful for characterizing the vibrations of the metal-oxygen bonds. researchgate.net The spectra of niobium oxides typically exhibit characteristic absorption bands corresponding to different vibrational modes of the Nb-O bonds. nih.govmpg.de For instance, studies on niobium oxide cluster cations have identified two primary absorption features: one assigned to the terminal double bond (Nb=O) vibrations and another to the bridging (Nb-O-Nb) vibrations. nih.govmpg.de

In studies of niobium-doped barium titanate, FTIR analysis has shown intense absorption bands at 749 cm⁻¹ and 2360 cm⁻¹, which are characteristic of the Nb₂O₅-doped material. rgmcet.edu.in The absorption bands in the lower frequency region (typically below 1000 cm⁻¹) are of primary interest for this compound, as they correspond to the vibrations within the Ba-O and Nb-O bonds of the crystal lattice. For example, in barium oxide nanoparticles, a strong absorption band around 692 cm⁻¹ corresponds to the Ba-O bond formation. researchgate.net By analyzing the positions and shapes of these absorption bands, researchers can gain insights into the local coordination environment and bonding within the this compound structure.

Advanced Spectroscopic Probes for Electronic Structure and Bonding Environments

To gain a deeper understanding of the electronic structure and bonding environments in this compound, advanced spectroscopic techniques are employed. These methods go beyond vibrational analysis to probe the core and valence electronic states of the constituent atoms.

Electron Energy-Loss Spectroscopy (EELS): This technique, often performed in a TEM, analyzes the energy distribution of electrons that have passed through a thin sample. The energy lost by the electrons corresponds to the energy of electronic excitations in the material, such as plasmons and core-level ionizations. EELS can provide characteristic fingerprints of niobium in its different formal oxidation states (e.g., +2 in NbO, +4 in NbO₂, and +5 in Nb₂O₅). bohrium.com By analyzing the Energy-Loss Near-Edge Structure (ELNES) of the Nb and O edges, detailed information about the local atomic coordination, bonding, and electronic structure (such as the 4d-state occupancy of niobium) can be obtained with high spatial resolution. bohrium.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating the material with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons. Chemical shifts in these binding energies provide direct information about the oxidation states and local chemical environment of the atoms. For instance, XPS is used to distinguish between W⁶⁺ and W⁵⁺ surface species in tungsten-niobium oxides, providing insight into the surface chemistry that governs catalytic properties. rsc.org For this compound, XPS would be invaluable for determining the precise oxidation states of barium and niobium and for characterizing the surface chemistry.

These advanced probes provide critical information that complements structural data from diffraction and vibrational spectroscopy, offering a complete picture of the material's fundamental properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. bnl.gov When applied to this compound, XPS analysis focuses on the core-level spectra of barium (Ba 3d), niobium (Nb 3d), and oxygen (O 1s). The binding energy of these core-level electrons is sensitive to the local chemical environment and the oxidation state of the atom. uclouvain.be

Niobium (Nb 3d): The Nb 3d spectrum exhibits a doublet corresponding to the Nb 3d5/2 and Nb 3d3/2 spin-orbit components, with a typical separation of approximately 2.7-2.9 eV. researchgate.netkek.jp The binding energy of these peaks is a strong indicator of the niobium oxidation state. In this compound, niobium is expected to be in the +5 oxidation state (Nb⁵⁺). The Nb 3d5/2 peak for Nb⁵⁺, as found in the stable oxide Nb₂O₅, typically appears in the range of 207.0 eV to 207.5 eV. researchgate.netresearchgate.net The presence of lower binding energy components can indicate the partial reduction of niobium to states such as Nb⁴⁺ (in NbO₂) or Nb²⁺ (in NbO). researchgate.netcore.ac.uk For instance, during thermal treatments of niobium surfaces, a progressive reduction of oxides from Nb₂O₅ to NbO₂ and then to NbO has been observed, with corresponding shifts to lower binding energies. core.ac.uk

Barium (Ba 3d): The Ba 3d spectrum also presents a spin-orbit doublet (Ba 3d5/2 and Ba 3d3/2). In perovskite-type structures like barium strontium titanate, the Ba 3d5/2 peak assigned to Ba²⁺ in the perovskite lattice is found at a binding energy of approximately 779.0 eV. nih.gov The presence of additional peaks at higher binding energies (e.g., ~780.5 eV) can be attributed to barium in other chemical environments, such as surface carbonates or hydroxides, which may form upon exposure to air. nih.gov

Oxygen (O 1s): The O 1s spectrum in metal oxides is often complex and can be deconvoluted into multiple components. The main peak at a lower binding energy (typically ~529.5 eV) is attributed to lattice oxygen (O²⁻) in the this compound crystal structure. researchgate.net Peaks at higher binding energies are commonly associated with surface species, such as hydroxyl groups (-OH) at ~531.0 eV or adsorbed water (H₂O) at ~532.6 eV. researchgate.net The analysis of these components provides information on the surface chemistry and stoichiometry.

Table 1: Representative XPS Binding Energies for Elements in this compound and Related Compounds

| Element | Core Level | Compound/Oxidation State | Typical Binding Energy (eV) |

| Niobium | Nb 3d5/2 | Nb⁵⁺ (in Nb₂O₅) | 207.0 - 207.5 |

| Nb⁴⁺ (in NbO₂) | ~205.7 | ||

| Nb²⁺ (in NbO) | ~204.7 | ||

| Barium | Ba 3d5/2 | Ba²⁺ (in Perovskite) | ~779.0 |

| Oxygen | O 1s | Lattice Oxygen (O²⁻) | ~529.5 |

| Surface Hydroxyls (-OH) | ~531.0 |

X-ray Absorption Spectroscopy (XAS) for Electronic Transitions and Local Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. nih.gov An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, including bond distances and coordination numbers. nih.gov

For this compound, analysis is often performed at the Nb K-edge (around 18,986 eV). copernicus.org

XANES Analysis: The Nb K-edge XANES spectra of niobates where niobium is in a six-fold coordination (NbO₆ octahedra) exhibit characteristic features. copernicus.org These typically include a weak pre-edge feature, followed by two more intense features at the rising edge and just above it. copernicus.org

Pre-edge Feature (A): Located at approximately 18,983 eV, this feature arises from 1s to 4d electronic transitions. copernicus.org Its intensity is directly related to the degree of distortion of the NbO₆ octahedra. For a perfectly centrosymmetric octahedral site, this dipole transition is forbidden, resulting in a very weak pre-edge peak. As the local symmetry is broken and the octahedra become more distorted, the mixing between Nb 4d and O 2p orbitals increases, leading to a more intense pre-edge feature. copernicus.org

Main-edge Features (B and C): These features, appearing at higher energies (ca. 18,999 eV and 19,012 eV), are related to multiple scattering resonances and provide a fingerprint of the local and medium-range atomic arrangement around the niobium atom. copernicus.org The precise energy and shape of these features are sensitive to the connectivity of the NbO₆ polyhedra (e.g., corner-sharing vs. edge-sharing). nih.gov

EXAFS Analysis: The EXAFS region provides quantitative information about the local structure. Analysis of the EXAFS oscillations can determine the distances to neighboring atoms with high precision. In complex oxides, EXAFS is particularly valuable for revealing local distortions that are not captured by long-range crystallographic techniques like XRD. For example, in some pyrochlore (B1171951) minerals, EXAFS has shown that NbO₆ octahedra are distorted with at least two distinct Nb-O bond lengths, whereas crystallographic data suggest regular octahedra. copernicus.org Furthermore, EXAFS can distinguish between different Nb-Nb distances, which correspond to corner-sharing or edge-sharing linkages between adjacent NbO₆ octahedra. copernicus.org

Table 2: Key Features in Nb K-edge XANES for Niobates

| Spectral Feature | Approximate Energy | Origin | Structural Information |

| Pre-edge (A) | ~18,983 eV | 1s → 4d transition | Intensity correlates with the distortion of NbO₆ octahedra. |

| Main Edge (B) | ~18,999 eV | Multiple Scattering | Fingerprint of local atomic geometry. |

| Resonance (C) | ~19,012 eV | Multiple Scattering | Sensitive to medium-range order and polyhedral connectivity. |

Electron Energy Loss Spectroscopy (EELS) in TEM

Electron Energy Loss Spectroscopy (EELS), typically performed in a Transmission Electron Microscope (TEM), is a technique that analyzes the energy distribution of inelastically scattered electrons that have passed through a thin specimen. mst.or.jp It provides information on elemental composition, thickness, and electronic structure with very high spatial resolution, making it ideal for studying nanoscale features. arxiv.org The core-loss region of the EELS spectrum, which involves the excitation of core-level electrons, is analogous to XAS and provides element-specific information about bonding and oxidation states through the analysis of the Electron Energy-Loss Near-Edge Structure (ELNES). arxiv.orgresearchgate.net

For this compound, the primary edges of interest are the O K-edge, the Nb M-edges, and the Ba M-edges.

Oxygen K-edge: The O K-edge, with an onset around 532 eV, corresponds to the excitation of O 1s electrons into unoccupied states. acs.orgnih.gov The ELNES of the O K-edge in transition-metal oxides typically shows a pre-peak at the threshold followed by broader features at higher energies. aps.org The initial peak is due to transitions into unoccupied O 2p states that are hybridized with the metal d-states (in this case, Nb 4d). The intensity and shape of this feature are sensitive to the electronic structure, including the Nb oxidation state and the local coordination environment. researchgate.net

Niobium M-edges: The niobium M-edges provide significant information about its chemical state.

Nb M₄,₅-edge: Arising from the excitation of 3d electrons (3d → 4f transitions), this edge appears in the energy loss range of 200-220 eV. The fine structure of the Nb M₄,₅ edge is highly sensitive to the valence state of niobium. researchgate.net

Nb M₂,₃-edge: This edge corresponds to the excitation of 3p electrons into unoccupied states (e.g., Nb 4d and 5s). The spin-orbit coupling of the 3p electrons results in two distinct sharp edges, M₃ and M₂. researchgate.net Studies on different niobium oxides (NbO, NbO₂, Nb₂O₅) have shown that the positions and fine structures of both the Nb M-edges and the O K-edge provide sufficient information to reliably determine the niobium valence state. researchgate.net

Barium M-edges: The Ba M-edges, resulting from the excitation of 3d electrons, can also be analyzed. The Ba M₅-edge is located at ~781 eV and the M₄-edge is at ~796 eV. These edges can be used for elemental mapping to confirm the spatial distribution of barium at the nanoscale.

Table 3: Relevant Core-Loss EELS Edges for this compound Analysis

| Element | Edge | Approximate Onset Energy (eV) | Transition | Information Provided |

| Niobium | Nb M₄,₅ | ~205 eV | 3d → empty states | Elemental mapping, valence state |

| Nb M₂,₃ | ~363 eV (M₃) | 3p → empty states | Valence state, electronic structure | |

| Oxygen | O K | ~532 eV | 1s → empty p-states | Hybridization with Nb 4d, bonding, coordination |

| Barium | Ba M₄,₅ | ~781 eV (M₅) | 3d → empty f-states | Elemental mapping, composition |

Theoretical and Computational Approaches for Barium Niobium Oxide Systems

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various properties of solid-state materials, including barium niobium oxide and related perovskite compounds.

Ground state calculations using DFT are fundamental to understanding the electronic properties of a material. These calculations determine the lowest energy configuration of the electrons in the crystal lattice, which in turn allows for the determination of the electronic band structure and the density of states (DOS).

For complex oxides like the double perovskite Ba₂MNbO₆ (where M is another metal), DFT calculations reveal the contributions of different atomic orbitals to the valence and conduction bands. For instance, in many niobate-based perovskites, the top of the valence band is primarily composed of oxygen 2p orbitals, while the bottom of the conduction band is dominated by niobium 4d orbitals. This information is critical for predicting the material's conductivity and optical properties. The calculated band gap is a key parameter that determines whether the material is an insulator, semiconductor, or metal. Hybrid functionals are often employed in DFT calculations to obtain more accurate band gap values, which are frequently underestimated by standard approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA). nih.gov

Table 1: Application of DFT for Ground State and Band Structure Analysis of this compound Systems

| Computational Method | Key Outputs | Insights Gained for this compound |

|---|

Phonon dispersion curves, which describe the vibrational modes of the crystal lattice, can be calculated using DFT through methods like Density Functional Perturbation Theory (DFPT) or the small displacement method. uiuc.edu These calculations are crucial for assessing the dynamical stability of a crystal structure; the presence of imaginary frequencies (negative phonon modes) indicates a structural instability. youtube.com

The analysis of phonon modes provides insight into the material's thermal properties, dielectric response, and potential for phase transitions. For instance, the softening of a particular phonon mode can be a precursor to a ferroelectric phase transition. The vibrational spectra (Raman and infrared) can also be simulated from these calculations and compared with experimental data to validate the theoretical model. mdpi.com

Table 2: Phonon Dispersion and Vibrational Mode Predictions using DFT

| Technique | Information Obtained | Relevance to this compound |

|---|

DFT is extensively used to calculate the formation energies of point defects, such as vacancies, interstitials, and substitutions. scm.comaps.org In this compound, oxygen vacancies are often the most common type of defect and can significantly influence the material's electronic and ionic conductivity.

The formation energy of a defect is calculated by comparing the total energy of a supercell containing the defect with the total energy of a perfect supercell and the chemical potentials of the constituent elements. aip.org These calculations can determine the most stable charge state of a defect depending on the Fermi level position within the band gap. This is crucial for understanding how doping and atmospheric conditions affect the material's properties. For example, in similar perovskites like BaTiO₃, the formation energy of oxygen vacancies is found to be low, especially under reducing conditions, leading to n-type conductivity. aip.org

The electronic properties of surfaces and interfaces can differ significantly from the bulk material. DFT calculations are employed to model the atomic and electronic structure of surfaces and interfaces of this compound with other materials, such as electrodes or other oxides in a heterostructure.

These simulations can predict surface reconstructions, surface states, and the alignment of energy bands at interfaces. solaireconnect.com.au Understanding the electronic structure at interfaces is critical for applications in electronic devices, as it governs charge transport and carrier injection. For perovskite-based devices, the interface between the perovskite and the charge transport layers is a key factor in determining device performance. researchgate.netyoutube.com

Molecular Dynamics (MD) Simulations for Structural Dynamics and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion for a collection of atoms, MD can simulate material behavior at finite temperatures, including structural dynamics, phase transitions, and diffusion.

For complex oxides like barium niobate, MD simulations, often employing force fields derived from first-principles calculations, can provide an atomistic description of temperature-driven phase transitions. arxiv.org For example, in the prototypical ferroelectric perovskite BaTiO₃, MD simulations have been used to reproduce the sequence of phase transitions from cubic to tetragonal, orthorhombic, and rhombohedral phases as the temperature is lowered. arxiv.orgaps.org These simulations can reveal the microscopic mechanisms of these transitions, such as the interplay between displacive and order-disorder characteristics. Similar approaches can be applied to this compound to understand its phase transition behavior and structural dynamics at different temperatures.

First-Principles Calculations for Dielectric and Ferroelectric Properties

First-principles calculations based on DFT are instrumental in predicting the dielectric and ferroelectric properties of materials. The static dielectric constant can be calculated from the phonon frequencies and Born effective charges, which quantify the coupling between lattice vibrations and electric fields. nist.govnist.gov

For ferroelectric materials, first-principles calculations can determine the spontaneous polarization, the energy barrier for polarization switching, and the piezoelectric coefficients. researchgate.net The modern theory of polarization is used to calculate the spontaneous polarization from the Berry phase of the electronic wavefunctions. By mapping out the energy landscape as a function of atomic displacements corresponding to the ferroelectric soft mode, the double-well potential characteristic of a ferroelectric material can be determined. These calculations have been successfully applied to understand the ferroelectric properties of materials like BaTiO₃ and KNbO₃ and are equally applicable to investigate the potential for ferroelectricity in this compound systems. aps.orgresearchgate.net

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | BaₓNbᵧO₂ |

| Barium Titanate | BaTiO₃ |

| Barium Sodium Niobate | Ba₂NaNb₅O₁₅ |

Effective Charge and Born Effective Charge Calculations

In the study of ionic and mixed ionic-covalent solids like this compound, the concept of atomic charge extends beyond the simple static picture of formal valence states. Theoretical approaches focus on dynamical charges, which are essential for understanding lattice dynamics and dielectric properties.

The Born effective charge (Z*) is a fundamental dynamical quantity that quantifies the polarization induced by a collective atomic displacement. arxiv.orgresearchgate.net It is a tensor that connects the macroscopic polarization (P) to the displacement (u) of an atomic sublattice under a zero macroscopic electric field. arxiv.org Unlike the static nominal charge, the Born effective charge accounts for the dynamic redistribution of electron density that accompanies an atomic displacement. arxiv.org In many functional oxides, particularly perovskites, these charges are found to be "anomalous," meaning their values are significantly larger than their formal oxidation states. arxiv.orgarxiv.org This anomaly highlights the crucial role of covalent bonding, for instance between the niobium 4d and oxygen 2p orbitals, and the associated dynamic charge transfer. arxiv.orgrutgers.edu

First-principles calculations, typically within Density Functional Theory (DFT), are the primary tool for computing Born effective charges. researchgate.net A common method is Density Functional Perturbation Theory (DFPT), which calculates the derivative of the electronic wavefunction with respect to an electric field or atomic displacement. unamur.bevasp.at Alternatively, the Berry phase modern theory of polarization can be used, where the change in polarization is calculated for a small, finite atomic displacement. core.ac.uk

While specific calculations for BaNbO₃ are not widely published, data from analogous ABO₃ perovskite niobates and titanates provide insight into the expected values. The large effective charges on the B-site (Nb) and oxygen atoms in these materials are critical for understanding the origin of ferroelectricity and the large splitting between transverse and longitudinal optic phonon modes. arxiv.orgnih.gov

| Atom | Nominal Ionic Charge (e) | Calculated Z in BaTiO₃ (e) | Calculated Z* in KNbO₃ (e) |

|---|---|---|---|

| Ba / K | +2 / +1 | ~ +2.7 | ~ +1.1 |

| Ti / Nb | +4 / +5 | ~ +7.0 | ~ +5.9 |

| O (along Ti/Nb-O chain) | -2 | ~ -5.6 | ~ -4.7 |

| O (perpendicular) | -2 | ~ -2.1 | ~ -2.1 |

Polarization Calculations

The spontaneous electric polarization is a defining characteristic of ferroelectric materials. Theoretical calculations of polarization in solids like this compound are performed using the modern theory of polarization, which is based on the concept of the Berry phase. core.ac.ukrutgers.edu This approach defines the macroscopic polarization as a bulk property of the crystal, related to the phase of the electronic Bloch wavefunctions, rather than being determined by the charge distribution within a single unit cell. wikipedia.orgresearchgate.net This is necessary because the polarization due to a periodic charge distribution is not uniquely defined.

First-principles DFT calculations are employed to determine the electronic ground state of the material, from which the polarization can be computed. nih.gov These calculations can predict the spontaneous polarization for a given crystal structure and are essential for studying ferroelectric phenomena. For example, by calculating the total energy and polarization for structures with different atomic displacements, researchers can map out the potential energy surface, identify stable and metastable ferroelectric phases, and determine the energy barriers for polarization switching. nih.gov

The magnitude of the spontaneous polarization is closely linked to the atomic displacements away from a high-symmetry, non-polar structure and the Born effective charges of the constituent ions. arxiv.org As with the effective charges, direct computational data for this compound is limited, but extensive research on isostructural titanates and other niobates provides reliable estimates and reveals key trends. For instance, calculations show how factors like chemical composition, epitaxial strain in thin films, and temperature can be used to tune the polarization. researchgate.net

| Compound | Calculated Pₛ (μC/cm²) | Experimental Pₛ (μC/cm²) |

|---|---|---|

| BaTiO₃ | ~26 - 30 | ~27 |

| PbTiO₃ | ~80 - 90 | ~75 |

| KNbO₃ | ~37 - 41 | ~30 |

| LiNbO₃ | ~72 - 100 nih.gov | ~71 - 77 nih.gov |

Monte Carlo Simulations for Phase Behavior and Disorder

Monte Carlo (MC) methods are powerful computational techniques used to study the statistical mechanics of complex systems, making them well-suited for investigating phase transitions and the effects of disorder in materials like this compound. scipost.orgcityu.edu.hk These simulations use random sampling to explore the vast configuration space of a system and determine its equilibrium properties at a finite temperature. arxiv.org

In the context of this compound, MC simulations can be used to model the behavior of the system across structural phase transitions (e.g., from a high-temperature cubic paraelectric phase to lower-temperature ferroelectric phases). aps.org The process typically involves defining a model Hamiltonian or a force field that describes the interactions between the atoms. The simulation then proceeds by proposing random changes to the atomic positions or ionic displacements and accepting or rejecting these changes based on a criterion (like the Metropolis algorithm) that ensures the system evolves towards thermal equilibrium.

This approach allows for the direct simulation of how properties like polarization, lattice parameters, and ordering evolve with temperature. aps.org Furthermore, MC simulations are particularly valuable for studying the influence of defects, impurities, and compositional disorder on phase behavior. bris.ac.uk By introducing random vacancies, substitutional atoms, or other imperfections into the model lattice, researchers can investigate how these disrupt long-range order, alter phase transition temperatures, and create complex disordered states like relaxor ferroelectrics. While first-principles calculations are excellent for determining ground-state properties and energetics of specific configurations, MC simulations excel at exploring the thermodynamic behavior and statistical properties of large, disordered systems over a range of temperatures. cityu.edu.hk

Tight-Binding and Wannier Function Approaches for Electronic Transport